3-(methoxyacetyl)-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
3-(2-METHOXYACETYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound that belongs to the class of chromeno-pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHOXYACETYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno Ring: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno ring.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction with suitable precursors.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-METHOXYACETYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-METHOXYACETYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-METHOXYACETYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
Chromeno Derivatives: Compounds with similar chromeno structures but different functional groups.
Uniqueness
3-(2-METHOXYACETYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is unique due to its specific combination of functional groups and its fused chromeno-pyridine structure
Properties
Molecular Formula |
C19H21NO4 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(2-methoxyacetyl)-6,8,8,9-tetramethylpyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C19H21NO4/c1-11-9-19(2,3)20(4)15-8-17-12(6-13(11)15)7-14(18(22)24-17)16(21)10-23-5/h6-9H,10H2,1-5H3 |
InChI Key |
PEPZSZYWGNOWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)COC)C)(C)C |
Origin of Product |
United States |
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